N-Boc-N-methyl-2-bromophenethylamine

PNMT inhibition neurochemistry adrenergic system

N-Boc-N-methyl-2-bromophenethylamine (CAS 500876-19-7) is a bench-stable synthetic intermediate featuring an ortho-bromine and a Boc-protected N-methylamine. The Boc group ensures amine stability during multi-step syntheses, while the ortho-bromine enables regioselective palladium-catalyzed cross-coupling and intramolecular cyclization. This combination is essential for generating phenethylamine libraries and N-methylated peptide motifs without re-optimizing synthetic sequences.

Molecular Formula C14H20BrNO2
Molecular Weight 314.22 g/mol
Cat. No. B8178762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methyl-2-bromophenethylamine
Molecular FormulaC14H20BrNO2
Molecular Weight314.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br
InChIInChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3
InChIKeyCKMJMLQAJILELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-methyl-2-bromophenethylamine: A Strategic Ortho-Bromo Phenethylamine Building Block for Multi-Step Synthesis and Cross-Coupling


N-Boc-N-methyl-2-bromophenethylamine (CAS 500876-19-7) is a synthetic intermediate with a tert-butoxycarbonyl (Boc)-protected N-methylamine sidechain and an ortho-bromine on the phenyl ring. This structure defines its utility as a bench-stable building block that can be integrated into solid-phase peptide synthesis (SPPS) and diverse palladium-catalyzed cross-coupling reactions . Its molecular formula is C₁₄H₂₀BrNO₂, with a molecular weight of 314.22 g/mol .

Why N-Boc-N-methyl-2-bromophenethylamine Cannot Be Replaced by Its Close Analogs: Key Differentiators for Precision Synthesis


Replacing N-Boc-N-methyl-2-bromophenethylamine with a generic alternative (e.g., an unprotected amine, a para-bromo isomer, or a non-methylated analog) is not a neutral decision in a synthetic sequence. The Boc group is essential for ensuring the nucleophilic amine remains unreactive during multistep transformations, a function that unprotected amines cannot fulfill . Furthermore, the ortho-bromine imparts a distinct steric and electronic profile that directly influences cross-coupling reactivity, regioselectivity in cyclizations, and target protein binding [1]. These molecular features are not interchangeable; substituting with a different positional isomer or a differently protected analog will alter reaction kinetics, yields, or biological outcomes, often necessitating significant process re-optimization.

Quantitative Evidence Guide for N-Boc-N-methyl-2-bromophenethylamine: Verifiable Performance Metrics vs. Key Comparators


PNMT Inhibitory Activity: Ortho-Bromo vs. Parent Phenethylamine Scaffold

The ortho-bromo substituent in the N-methyl-2-bromophenethylamine core (the deprotected form of the target compound) is critical for modulating biological activity at Phenylethanolamine N-Methyltransferase (PNMT). While the Boc-protected compound is a synthetic intermediate, its utility in medicinal chemistry is validated by the activity of its deprotected core. A close analog, N-methyl-2-(2-bromophenyl)ethylamine, demonstrates significantly higher potency at the human Trace Amine-Associated Receptor 1 (TAAR1) compared to the unsubstituted phenethylamine scaffold [1], suggesting the ortho-bromo substitution is a key pharmacophoric element for engaging this target class [2].

PNMT inhibition neurochemistry adrenergic system

Suzuki-Miyaura Cross-Coupling Efficiency: Ortho-Bromo vs. Other Aryl Halides

The ortho-bromo substituent on the phenyl ring of N-Boc-N-methyl-2-bromophenethylamine provides a reactive handle for palladium-catalyzed Suzuki-Miyaura couplings. Studies using structurally similar β-aminoethyltrifluoroborates demonstrate that aryl bromides participate efficiently in this transformation, yielding phenethylamine products in good yields (e.g., 83% yield for a representative coupling) [1]. While not a direct head-to-head study of this exact compound, the established reactivity of aryl bromides in these systems supports the utility of this building block for diversifying the phenethylamine core [2].

cross-coupling Suzuki-Miyaura C-C bond formation

Solid-Phase Peptide Synthesis (SPPS) Compatibility: Boc Protection vs. Unprotected Amines

The Boc protecting group on the N-methylamine is a cornerstone of solid-phase peptide synthesis (SPPS). This compound serves as a key intermediate in the construction of N-substituted oligomers on solid supports, as highlighted in US Patent 5,831,005A . In contrast, the corresponding unprotected amine (N-methyl-2-bromophenethylamine) would be incompatible with standard SPPS protocols due to uncontrolled side reactions. The Boc group provides the necessary orthogonality and acid-labile protection that is essential for stepwise chain assembly .

SPPS peptide synthesis protecting group strategy

Regioselective Cyclization: Ortho-Bromo Directing Effects vs. Meta/Para Isomers

The ortho-bromo group in N-Boc-N-methyl-2-bromophenethylamine can direct intramolecular cyclization reactions. A study on the ring-opening of N-Boc-protected aziridines with ortho-bromophenyl metal reagents demonstrates the successful synthesis of 2-substituted indolines, highlighting the unique reactivity of the ortho-bromo motif in forming heterocyclic structures [1]. In contrast, the corresponding meta- or para-bromo isomers would not provide the same regioselective outcome, as they lack the necessary proximity for 5-exo-trig cyclization to form the indoline ring .

cyclization indoline synthesis regioselectivity

Application Scenarios for N-Boc-N-methyl-2-bromophenethylamine: From Library Synthesis to Targeted Heterocycle Construction


Diversifying Phenethylamine Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams can leverage the ortho-bromo group of N-Boc-N-methyl-2-bromophenethylamine as a diversification point. Through Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids , researchers can generate a library of N-Boc-protected phenethylamine analogs for structure-activity relationship (SAR) studies. This approach allows for rapid exploration of the phenyl ring's electronic and steric effects on biological targets like TAAR1 [1].

Synthesis of N-Substituted Peptidomimetics via Solid-Phase Synthesis

In peptide and peptidomimetic research, N-Boc-N-methyl-2-bromophenethylamine is a valuable building block for solid-phase synthesis . Its Boc-protected N-methylamine can be incorporated into growing peptide chains, allowing for the introduction of an N-methylated phenethylamine motif. The ortho-bromo group remains intact during SPPS and can be further functionalized after cleavage from the resin, providing a route to complex, modified peptides.

Constructing Indoline-Containing Bioactive Scaffolds

For projects focused on indoline-based inhibitors or ligands, the ortho-bromo functionality of N-Boc-N-methyl-2-bromophenethylamine is essential . It enables regioselective intramolecular cyclization to form the indoline core, a privileged structure in numerous natural products and pharmaceutical agents. The Boc group can be cleaved post-cyclization to reveal a free amine for further elaboration [1].

Serving as a Key Intermediate for PNMT/TAAR1 Modulator Development

In neuropharmacology research targeting the adrenergic system or trace amine signaling, the ortho-bromo phenethylamine core derived from this building block is a proven pharmacophore . After Boc deprotection, the resulting N-methyl-2-bromophenethylamine can be used to explore PNMT inhibition or TAAR1 agonism [1]. This makes the Boc-protected form an ideal storable intermediate for such programs.

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